molecular formula C10H14N2O B15340297 5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one

Cat. No.: B15340297
M. Wt: 178.23 g/mol
InChI Key: FMSFOYSAOIVXQI-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one (CAS: 2567138-22-9) is a pyridinone derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.24 g/mol . Its structure features a pyridin-2(1H)-one core substituted with an amino group at position 5, a cyclopropylmethyl group at position 1, and a methyl group at position 3. The cyclopropylmethyl substituent introduces steric rigidity and moderate lipophilicity, while the 3-methyl group may influence electronic distribution and steric interactions.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-amino-1-(cyclopropylmethyl)-3-methylpyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-7-4-9(11)6-12(10(7)13)5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3

InChI Key

FMSFOYSAOIVXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)CC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine with cyclopropylmethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Findings :

  • The cyclohexylmethyl analog (C₁₃H₂₀N₂O) has higher molecular weight and lipophilicity, which may reduce solubility but improve membrane permeability .

Positional Isomerism

lists 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS: 1865206-98-9), a positional isomer with a methyl group at position 6 instead of position 3.

Compound Name Methyl Position Molecular Formula Molecular Weight (g/mol)
Target Compound 3 C₁₀H₁₄N₂O 178.24
5-Amino-1-(cyclopropylmethyl)-6-methylpyridin-2(1H)-one 6 C₁₀H₁₄N₂O 178.24

Key Findings :

  • The 3-methyl group in the target compound may stabilize the pyridinone ring through steric hindrance, whereas the 6-methyl isomer could alter hydrogen-bonding interactions with biological targets .

Substituent Type Comparisons

Cyclopropylmethyl vs. Methylthio Propyl

5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one (CAS: 1184808-29-4, ) features a sulfur-containing substituent:

  • Molecular Formula : C₉H₁₄N₂OS
  • Molecular Weight : 198.29 g/mol

Key Findings :

Aromatic vs. Aliphatic Substituents

describes pyridinone derivatives with aromatic substituents (e.g., biphenyl, chlorophenyl):

  • 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (Compound 73): Larger aromatic groups enhance π-π stacking but reduce solubility .

Key Findings :

  • The target compound’s aliphatic cyclopropylmethyl group likely improves aqueous solubility compared to bulky aromatic analogs, which may be critical for central nervous system (CNS) penetration .

Related Heterocycles

lists pyrazole derivatives (e.g., 5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile), which differ in core structure:

  • Pyridinone vs. Pyrazole: Pyridinones exhibit keto-enol tautomerism, enabling hydrogen bonding, while pyrazoles are more rigid and planar .

Key Findings :

  • The pyridinone core in the target compound may offer superior hydrogen-bonding capacity compared to pyrazoles, influencing target selectivity .

Research Implications

  • Therapeutic Potential: The cyclopropylmethyl group’s rigidity and metabolic stability (as seen in and ’s patent compounds) suggest utility in designing kinase inhibitors or GPCR modulators .
  • Structure-Activity Relationships (SAR) : Smaller substituents (e.g., cyclopropylmethyl) optimize solubility and bioavailability, while aromatic groups enhance target affinity at the cost of pharmacokinetics .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted pyridine precursors with cyclopropane derivatives. For example, Skraup-like reactions (using sulfuric acid and glycerol) or nucleophilic substitution to introduce the cyclopropylmethyl group. Key intermediates are characterized via 1H^1H-NMR (e.g., δ 7.12–8.73 ppm for aromatic protons), IR (stretching bands at 1580–1650 cm1^{-1} for carbonyl groups), and mass spectrometry (e.g., m/z 212 for molecular ion peaks) . Purity is validated via HPLC with ammonium acetate buffer (pH 6.5) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • NMR : 1H^1H-NMR in CDCl3_3 resolves aromatic protons (δ 7.12–8.73 ppm) and cyclopropane methylene protons (δ 0.5–1.2 ppm).
  • IR Spectroscopy : Confirms carbonyl (1650 cm1^{-1}) and amine (3350–3450 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion (e.g., m/z 212) and fragmentation patterns. Residual solvents (e.g., DMSO) are quantified using pharmacopeial protocols with GC-MS .

Q. How is the compound’s stability assessed under experimental conditions?

Methodological Answer: Accelerated stability studies are conducted in buffered solutions (pH 4–9) at 40°C/75% RH. Degradation products (e.g., hydrolysis of the cyclopropane ring) are monitored via LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclopropane functionalization step?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the cyclopropylmethyl group.
  • Catalysis : Palladium(0) catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions.
  • Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., ring-opening of cyclopropane). DOE (Design of Experiments) models identify optimal parameter combinations .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Use uniform buffer systems (e.g., 15.4 g/L ammonium acetate, pH 6.5) to reduce variability in kinase inhibition assays.
  • Control Experiments : Compare results against known inhibitors (e.g., staurosporine) to validate assay sensitivity.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies and identify confounding variables (e.g., solvent polarity) .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to model interactions with kinase ATP-binding pockets.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes.
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC50_{50} values .

Q. How to design experiments probing the compound’s metabolic fate in vitro?

Methodological Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF.
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Isotopic Labeling : 14C^{14}C-labeled cyclopropane groups track metabolic cleavage pathways .

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